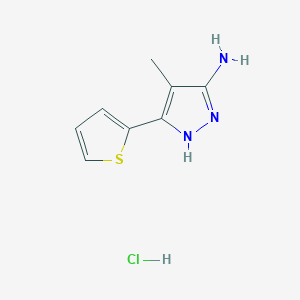
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride
説明
“4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H9N3S•HCl and a molecular weight of 215.70 .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride”, often involves a two-step reaction . The first step is the synthesis of certain derivatives by stirring a mixture of specific compounds in the presence of methanol . In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .Molecular Structure Analysis
The molecular structure of “4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride” is characterized by its molecular formula C8H9N3S•HCl . Further details about its molecular structure would require more specific information or advanced analytical techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride” include its molecular formula C8H9N3S•HCl and a molecular weight of 215.70 . Further details about its physical and chemical properties would require more specific information or advanced analytical techniques.科学的研究の応用
Synthesis and Characterization
- A study by Gomha, Edrees, and Altalbawy (2016) focused on synthesizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety for potential anti-tumor agents, highlighting its application in developing cancer therapeutics (Gomha, Edrees, & Altalbawy, 2016).
- Gein and Mar'yasov (2015) reported on the reactions of heterocyclic compounds, including those with the thiophene moiety, demonstrating the compound's role in the synthesis of complex molecular structures (Gein & Mar'yasov, 2015).
Antimicrobial and Antidepressant Activity
- Mathew, Suresh, and Anbazhagan (2014) studied derivatives of phenyl-3-(thiophen-2-yl) pyrazoles for their antidepressant activity, suggesting its potential in psychiatric medication development (Mathew, Suresh, & Anbazhagan, 2014).
- Ashok et al. (2016) synthesized hybrid compounds containing thiophene scaffolds, showing significant antimicrobial activity, indicating its use in developing new antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).
Molecular Structure and Reactions
- Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene to generate a diverse library of compounds, showing the versatility of thiophene derivatives in chemical syntheses (Roman, 2013).
- Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and structural characterization of isostructural thiazoles, providing insight into the molecular structure of thiophene-based compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antitumor and Anticancer Research
- Safaa I. Elewa et al. (2020) synthesized pyrazoline-based thiazole derivatives and evaluated their antimicrobial, antifungal, and anticancer activities, demonstrating the compound's potential in cancer research (Elewa, Mansour, Nassar, & Mekawey, 2020).
特性
IUPAC Name |
4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-5-7(10-11-8(5)9)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBBFQQVBRNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



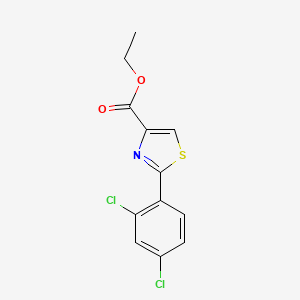
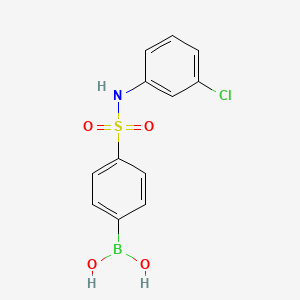

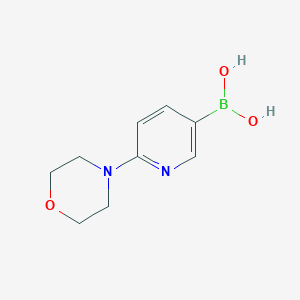
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
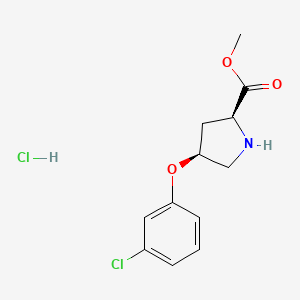
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)

![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)
![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)
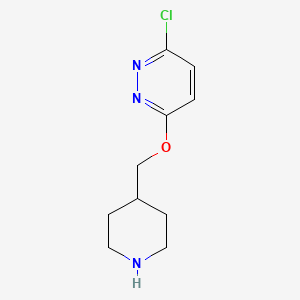
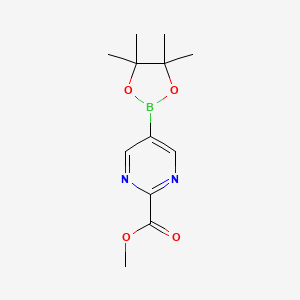
![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)